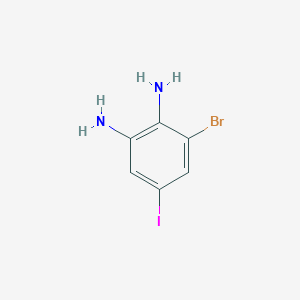
3-Bromo-5-iodo-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodo-1,2-benzenediamine is an aromatic compound with the molecular formula C6H6BrIN2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1,2-benzenediamine typically involves multi-step reactions starting from 1,2-benzenediamine. One common method includes:
Reduction: Conversion of nitro groups to amine groups.
Halogenation: Introduction of bromine and iodine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale application of the synthetic routes mentioned above, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-iodo-1,2-benzenediamine can undergo various chemical reactions, including:
Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving the amine groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can modify the amine groups to form different functional groups.
Applications De Recherche Scientifique
3-Bromo-5-iodo-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodo-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1,2-benzenediamine
- 5-Iodo-1,2-benzenediamine
- 3-Chloro-5-iodo-1,2-benzenediamine
Uniqueness
3-Bromo-5-iodo-1,2-benzenediamine is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H6BrIN2 |
|---|---|
Poids moléculaire |
312.93 g/mol |
Nom IUPAC |
3-bromo-5-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6BrIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
Clé InChI |
AORBYTQDPDCGHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)N)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


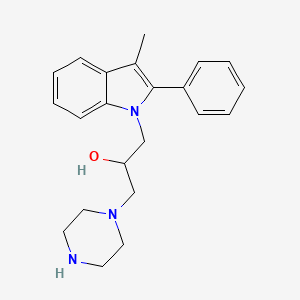
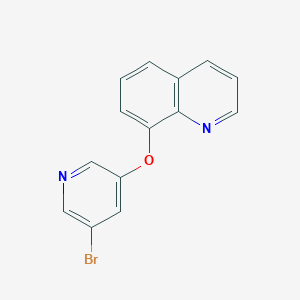
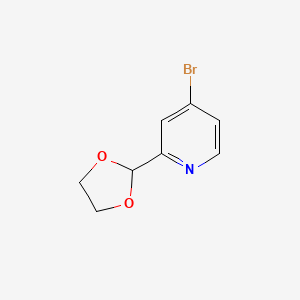
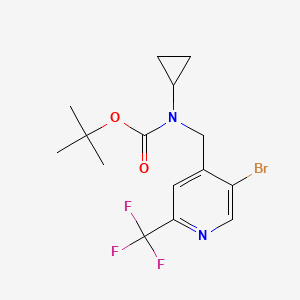
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
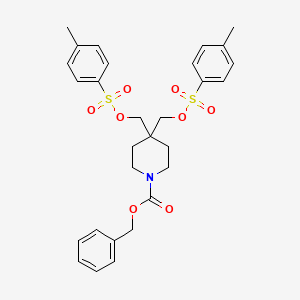
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
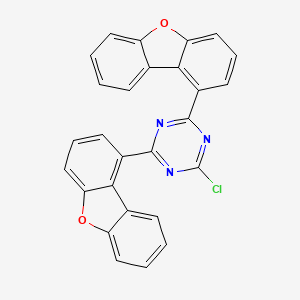
![5-Chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13918589.png)
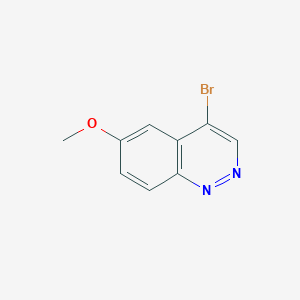
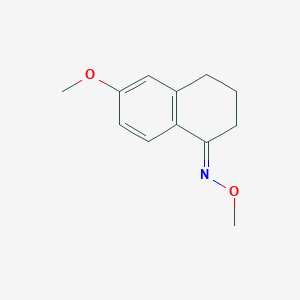
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
